![molecular formula C12H13N3O3S B2419850 N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428364-69-5](/img/structure/B2419850.png)
N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
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Overview
Description
N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, also known as SM-406, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Chemical Synthesis and Compound Development
Research on azetidine derivatives, such as N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, has primarily focused on their synthesis and potential as precursors in the development of various pharmacological compounds. For example, studies have explored the synthesis of azetidine-2,4-diones via photocyclization of N-formyl-N-methyl α,β-unsaturated amides, indicating the potential of azetidine derivatives in chemical synthesis and compound development (Maruyama, Kazuhiro et al., 1980).
Pharmacological Activity
Several studies have investigated the pharmacological activity of azetidine derivatives. For example, the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents have been reported, highlighting the role of azetidine derivatives in central nervous system (CNS) activities (Asha B. Thomas et al., 2016).
Biochemical Pharmacology
Azetidine derivatives have also been studied for their effects on biochemical processes. For instance, research on isoxazol and cinchoninic acid derivatives, including azetidine compounds, has revealed their inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme involved in pyrimidine de novo synthesis (W. Knecht & M. Löffler, 1998).
Antibacterial and Antifungal Properties
The exploration of azetidine derivatives in antimicrobial applications is another area of interest. Research on synthesizing azetidinone derivatives of 2-amino-5-nitrothiazole and their medicinal importance has demonstrated potential antibacterial and antifungal activities (Pushkal Samadhiya et al., 2013).
Polymer Science
Azetidine derivatives have found applications in polymer science as well. A study on the activated monomer polymerization of an N-sulfonylazetidine highlights the use of azetidine derivatives in the formation of polymers with specific structural properties (Louis Reisman et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-cyanophenyl)-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-19(17,18)15-7-10(8-15)12(16)14-11-5-3-2-4-9(11)6-13/h2-5,10H,7-8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFSLUIGYIWJRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide |
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